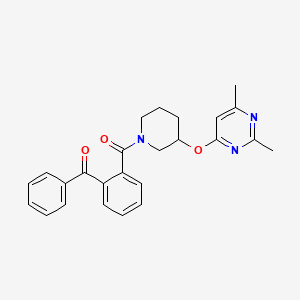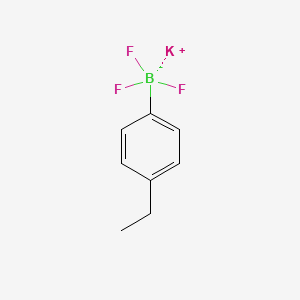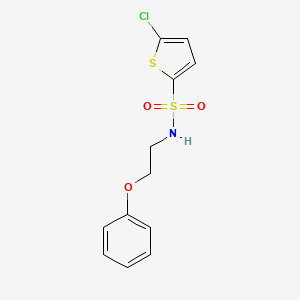![molecular formula C22H30N4O5S B2922651 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-55-6](/img/no-structure.png)
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic and Antiproliferative Activities
Quinazoline derivatives, like 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), have shown significant cytotoxic and antiproliferative activities against human cancer cell lines, such as HeLa. These compounds induce morphological changes and necrosis in tumor cells, making them potential candidates for cancer therapy (Ovádeková et al., 2005).
Synthesis and Structural Analysis
Research has also focused on the synthesis of quinazoline derivatives and their structural analysis. For example, the synthesis of 6-aminobenzo[h]quinazolinones through Buchwald–Hartwig amination has been explored, providing a pathway to develop compounds with anticancer activities (Nowak et al., 2014).
Novel Synthetic Routes
Innovative synthetic routes to create fused mesoionic compounds like 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been developed. These compounds are characterized for their potential biological activities, illustrating the diversity of quinazoline derivatives in scientific research (Kovalenko et al., 2020).
Antimicrobial and Antitoxoplasmosis Effects
Quinazoline derivatives have been evaluated for antimicrobial activities and effects against toxoplasmosis, showing promising results in structural deformity of Toxoplasma gondii and potential in obstructing the entry of organisms into host cells (El-Tombary et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves the reaction of 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride with 3-morpholinopropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride", "3-morpholinopropylamine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride in anhydrous solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.", "Step 3: Add 3-morpholinopropylamine to the solution and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
688053-55-6 |
Formule moléculaire |
C22H30N4O5S |
Poids moléculaire |
462.57 |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32) |
Clé InChI |
RDSWVERNYVXGGK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2922570.png)

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)


![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)


![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)